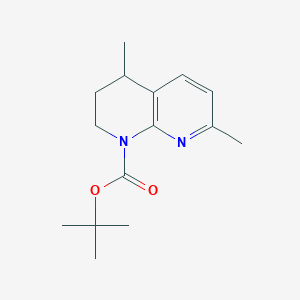

Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

tert-Butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core substituted with methyl groups at positions 4 and 7, along with a tert-butyl carbamate group at the 1-position. Its tert-butyl carbamate moiety enhances solubility and stability, while the methyl groups influence steric and electronic properties, modulating biological activity and synthetic accessibility .

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl 4,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-9-17(14(18)19-15(3,4)5)13-12(10)7-6-11(2)16-13/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

WYQFYEWBJDOHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C2=C1C=CC(=N2)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of tert-butyl and methyl groups: Alkylation reactions using tert-butyl halides and methylating agents.

Carboxylation: Introduction of the carboxylate group through esterification or carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of the naphthyridine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis based on substituent variations (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula C₁₅H₂₂N₂O₂.

Key Observations:

Spectroscopic and Analytical Data

NMR Trends :

- Chloro Substituent () : Downfield shifts in aromatic protons due to electron-withdrawing effects.

- Methyl Substituents : Expected upfield shifts for protons adjacent to methyl groups (e.g., δ 2.35–2.50 ppm for methylene protons in similar compounds, as in ) .

- Aminomethyl Substituent (): Distinct NH₂ signals at δ 1.5–2.5 ppm and downfield-shifted aromatic protons .

Biological Activity

Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 262.30 g/mol

- CAS Number : 912270-39-4

Biological Activity Overview

Research indicates that compounds in the naphthyridine class exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that naphthyridine derivatives possess antimicrobial properties. For instance, compounds similar to tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine have been evaluated for their efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall formation.

Anticancer Properties

Research has highlighted the potential of naphthyridine derivatives as anticancer agents. In vitro studies have reported that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

- Case Study : A study on related naphthyridine compounds showed IC₅₀ values in the micromolar range against breast and prostate cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to structural distortions that inhibit replication.

- Enzyme Inhibition : Some studies suggest that naphthyridines can inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.

Research Findings

Q & A

Q. What are the common synthetic routes for Tert-butyl 4,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols starting with cyclization to form the naphthyridine core. For example:

Cyclization : Reacting substituted pyridine derivatives (e.g., 2-aminopyridine analogs) with tert-butyl acrylate under acidic or basic conditions to form the dihydronaphthyridine framework.

Boc Protection : Introducing the tert-butyl carbamate group via Boc anhydride (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .

Functionalization : Methyl groups at positions 4 and 7 are introduced via alkylation or directed C–H activation.

Key Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.45 ppm, singlet) and diastereotopic protons in the dihydro-naphthyridine ring (δ 2.3–3.5 ppm, multiplet).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 265.18 for C₁₄H₂₀N₂O₂).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H/N–C stretches.

Validation : Compare data with intermediates reported in multi-step syntheses (e.g., tert-butyl 6-bromo analogs ).

Q. What purification techniques are recommended for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 10–30% for polar intermediates) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystalline tert-butyl derivatives.

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in synthesis?

Methodological Answer: Optimization strategies include:

Q. How should contradictory data on intermediate stability be addressed?

Methodological Answer:

- Hazard Analysis : Review Safety Data Sheets (SDS) for analogs (e.g., tert-butyl 7-chloro derivatives show H301 toxicity ).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive functional groups (e.g., Boc deprotection under acidic conditions).

- Contingency Protocols : Use inert atmospheres (N₂/Ar) and stabilizers (BHT) for air-sensitive intermediates .

Q. What strategies are effective for designing analogs with modified substituents?

Methodological Answer:

- Position 7 Modifications : Introduce bromomethyl or hydroxymethyl groups via nucleophilic substitution (e.g., tert-butyl 7-(bromomethyl) derivatives ).

- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) to install aryl groups at position 6 .

- Structure-Activity Relationships (SAR) : Compare methyl (C14H20N2O2) vs. bulkier substituents (e.g., tert-butyl 6-bromo analogs ) for solubility/bioactivity.

Q. What safety protocols are critical for handling intermediates?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods for compounds with H311/H331 hazards .

- Spill Management : Neutralize acidic/basic intermediates with sodium bicarbonate or citric acid before disposal .

- Storage : Store under inert atmosphere (N₂) at 2–8°C to prevent Boc group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.